

Spectroscopic Profile of 5-Chlorohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorohexanoic acid

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Introduction

5-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in ensuring reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chlorohexanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data

The proton NMR spectrum of **5-Chlorohexanoic acid** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chloro and carbonyl groups.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-6 (CH ₃)	~1.55	Doublet	3H
H-5 (CHCl)	~4.10	Sextet	1H
H-4 (CH ₂)	~1.85	Multiplet	2H
H-3 (CH ₂)	~1.70	Multiplet	2H
H-2 (CH ₂)	~2.40	Triplet	2H
-OH	~10-12	Singlet (broad)	1H

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments. The presence of the electron-withdrawing chlorine and carbonyl groups significantly influences the chemical shifts of the nearby carbon atoms.

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	~179
C-2	~34
C-3	~25
C-4	~37
C-5 (CHCl)	~59
C-6 (CH ₃)	~23

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Characteristic IR Absorption Bands

The IR spectrum of **5-Chlorohexanoic acid** will be dominated by the characteristic absorptions of the carboxylic acid and the alkyl chloride functionalities.

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500-3300	Strong, Broad	Stretching vibration
C-H (sp ³)	2850-3000	Medium to Strong	Stretching vibration
C=O (Carboxylic Acid)	1700-1725	Strong	Stretching vibration
C-O	1210-1320	Medium	Stretching vibration
C-Cl	600-800	Medium to Weak	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **5-Chlorohexanoic acid** is 150.60 g/mol .[\[5\]](#)

Predicted Fragmentation Pattern

In the mass spectrum of **5-Chlorohexanoic acid**, the molecular ion peak $[M]^+$ is expected. Due to the presence of chlorine, an $[M+2]^+$ peak with approximately one-third the intensity of the molecular ion peak will also be observed. Common fragmentation pathways for aliphatic carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[\[6\]](#) Alpha-cleavage next to the chlorine atom is also a likely fragmentation pathway.

m/z	Proposed Fragment
150/152	$[\text{C}_6\text{H}_{11}\text{ClO}_2]^+$ (Molecular Ion)
115	$[\text{M} - \text{Cl}]^+$
105	$[\text{M} - \text{COOH}]^+$
87	$[\text{M} - \text{COOH} - \text{H}_2\text{O}]^+$
77	$[\text{C}_6\text{H}_5]^+$ (from rearrangement)
63/65	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$
45	$[\text{COOH}]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **5-Chlorohexanoic acid**.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chlorohexanoic acid** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that encompasses all expected proton signals.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C .

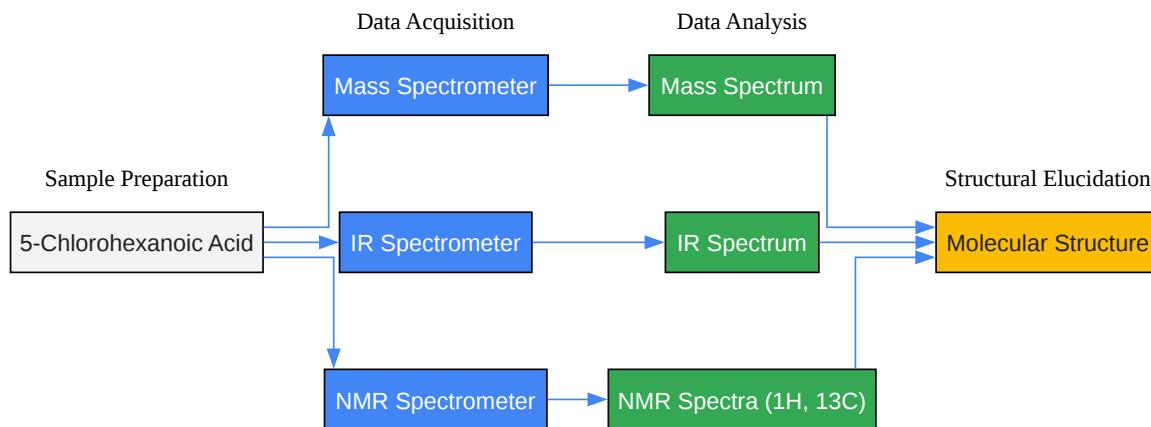
IR Data Acquisition

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Collection: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition

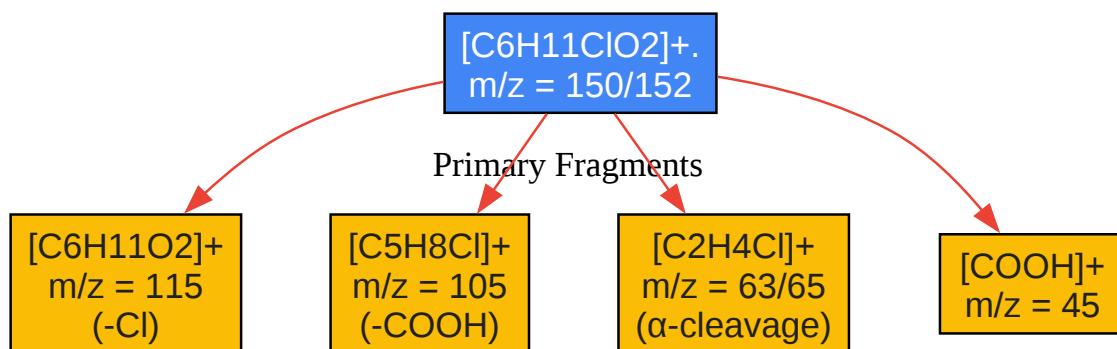
- Sample Introduction: Introduce a dilute solution of **5-Chlorohexanoic acid** into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations



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General workflow for spectroscopic analysis.



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Predicted mass spectral fragmentation of **5-Chlorohexanoic acid**.

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